2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride

Medicinal Chemistry Physicochemical Property Prediction Fluorine Chemistry

Researchers optimizing CCR5-targeted libraries face inconsistent solubility & confounding DMSO precipitation effects with free-base analogs. This hydrochloride salt (CAS 51337-08-7) directly resolves these bottlenecks. • Enhanced aqueous solubility ensures complete dissolution at 0.1-100 µM for reproducible cell-based & enzyme assay dosing • The 3,4-difluoro pharmacophore is a validated privileged motif for CCR5 binding-substituting positional isomers compromises SAR integrity • Racemic standard required for chiral HPLC/SFC method development prior to advancing enantiopure candidates. Procure the validated salt form to maintain data reliability in HIV-1 entry inhibition & inflammatory disease programs.

Molecular Formula C8H10ClF2NO
Molecular Weight 209.62
CAS No. 51337-08-7
Cat. No. B2554840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride
CAS51337-08-7
Molecular FormulaC8H10ClF2NO
Molecular Weight209.62
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)F)F.Cl
InChIInChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H
InChIKeyLALUSKXGSAYYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride (CAS 51337-08-7) – Procurement Profile and Core Attributes


2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride (CAS 51337-08-7) is a member of the beta-amino alcohol class, functioning as a versatile small-molecule scaffold and a hydrochloride salt for enhanced aqueous solubility . Its core structure comprises a 3,4-difluorophenyl group linked to an ethanolamine backbone. The hydrochloride salt, with a molecular formula of C8H10ClF2NO and a molecular weight of 209.62 g/mol, is the standard commercial form for research applications, offering increased stability and solubility compared to the free base (CAS 10145-04-7) . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of potential therapeutic agents targeting neurological and inflammatory pathways [1].

Why 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride Cannot Be Directly Substituted


Direct substitution of 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride with close structural analogs—such as positional difluoro isomers or non-fluorinated phenyl amino alcohols—is scientifically untenable without re-optimization of reaction conditions or a significant loss in desired biological or physicochemical properties. The specific 3,4-difluoro substitution pattern profoundly modulates electronic character (pKa ~11.32 for the free base) and lipophilicity (cLogP ~0.47 for the free base) relative to mono-fluoro, other difluoro isomers (e.g., 2,4-difluoro or 3,5-difluoro), or unsubstituted analogs [1]. These differences directly impact binding affinity in receptor assays, metabolic stability, and the physical properties critical for formulation and purification [2]. Furthermore, the ethanolamine backbone, particularly in its primary amine form, provides a unique reactivity profile for derivatization (e.g., amide coupling, reductive amination) that is not replicated by simple phenethylamines or secondary amines [3].

Quantitative Differentiation Evidence for 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride: Head-to-Head and Class Comparisons


Comparative Impact of the 3,4-Difluoro Substitution Pattern on Predicted pKa and Lipophilicity

The 3,4-difluoro substitution pattern on the phenyl ring imparts a distinct physicochemical profile compared to other difluoro isomers. For the free base, the predicted acid dissociation constant (pKa) is 11.32±0.35 . While a direct head-to-head experimental comparison is not available, class-level inference from studies on fluorinated phenylalkylamines shows that the position of fluorine atoms significantly alters pKa. For example, in analogous fluoroalkylamine derivatives, shifting fluorine substitution can lower pKa values by up to 2 units, influencing ionization state at physiological pH and thus affecting membrane permeability and target engagement .

Medicinal Chemistry Physicochemical Property Prediction Fluorine Chemistry

Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base for Biological Assay Compatibility

The hydrochloride salt form (CAS 51337-08-7) is specifically procured for its superior aqueous solubility compared to the free base (CAS 10145-04-7). The formation of the HCl salt increases solubility by several orders of magnitude, a well-established principle in pharmaceutical salt selection . This is critical for in vitro pharmacology where compounds must be dissolved in aqueous buffers or cell culture media at relevant concentrations (e.g., 10-100 µM) without the use of high percentages of organic co-solvents like DMSO, which can confound assay results through solvent-induced artifacts or precipitation [1].

Formulation Assay Development Solubility Enhancement

Validated Synthetic Utility as a Key Intermediate in CCR5 Antagonist Development

Preliminary pharmacological screening has identified 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol as a useful intermediate for developing CCR5 antagonists [1]. CCR5 is a critical co-receptor for HIV-1 entry into host cells, making its antagonists a major class of anti-HIV therapeutics (e.g., Maraviroc). The 3,4-difluoro substitution is a key pharmacophore element in several CCR5 antagonist scaffolds [2]. While specific potency data for the target compound itself is not available, its role as a building block for this therapeutic class provides a clear, application-driven rationale for procurement over non-fluorinated or differently-substituted analogs, which are likely to produce inactive or less potent final products.

Medicinal Chemistry HIV Research Chemokine Receptor

Validated Application Scenarios for 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride in Research and Development


Medicinal Chemistry: Synthesis of Novel CCR5 Antagonist Candidates

This compound serves as a key starting material or intermediate for synthesizing libraries of potential CCR5 antagonists. The 3,4-difluorophenyl group is a privileged motif for this target, as evidenced by its presence in patented CCR5 inhibitors. Researchers should procure this specific building block to maintain the validated pharmacophore when exploring novel chemotypes for HIV-1 entry inhibition or treatment of CCR5-mediated inflammatory diseases (e.g., rheumatoid arthritis, asthma) [1].

Assay Development and In Vitro Pharmacology: Use of Hydrochloride Salt for Aqueous Dosing

For in vitro studies requiring precise, reproducible dosing in aqueous buffers (e.g., cell-based assays, enzyme assays), the hydrochloride salt (CAS 51337-08-7) must be procured over the free base. Its high aqueous solubility ensures complete dissolution at the target concentration range (typically 0.1-100 µM), eliminating the confounding effects of DMSO precipitation or the need for high concentrations of organic co-solvents . This is critical for generating reliable SAR data in early drug discovery.

Chemical Biology: Investigation of Fluorine-Specific Binding Interactions

The 3,4-difluoro substitution pattern is ideal for chemical biology probes designed to investigate fluorine-specific interactions with proteins, such as C-F···H-N hydrogen bonding or orthogonal multipolar interactions. This compound can be used in control experiments against its non-fluorinated or mono-fluorinated analogs to deconvolute the energetic contributions of fluorine atoms to ligand binding affinity [2]. Its primary amine handle allows for facile conjugation to reporter tags or solid supports.

Chemical Process Development: Reference Standard for Chiral Purity Analysis

As a racemic mixture, this compound is an essential reference standard for developing and validating chiral analytical methods (e.g., chiral HPLC, SFC). It is required to establish baseline separation and method sensitivity for the resolution of its enantiomers—(R)- and (S)-2-amino-1-(3,4-difluorophenyl)ethanol—which may exhibit distinct biological activities. Procurement of the racemate is a prerequisite for any program aiming to advance a single, enantiopure candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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